

# Application Notes & Protocols: Synthesis of Platinum-195 Labeled Compounds

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## Compound of Interest

Compound Name: *Platinum-195*

Cat. No.: *B083798*

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## Abstract

This document provides detailed application notes and experimental protocols for the synthesis of **Platinum-195** ( $^{195}\text{Pt}$ ) and **Platinum-195m** ( $^{195\text{m}}\text{Pt}$ ) labeled compounds. **Platinum-195** is the only naturally occurring platinum isotope with a non-zero nuclear spin ( $I=1/2$ ), making it indispensable for Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate the structure and dynamics of platinum complexes.[1][2] Its metastable isomer,  $^{195\text{m}}\text{Pt}$ , is a gamma emitter suitable for radiolabeling platinum-based drugs, enabling non-invasive imaging and biodistribution studies using Single Photon Emission Computed Tomography (SPECT).[3] These labeled compounds are critical tools in pharmaceutical research for studying the mechanism of action, pharmacokinetics, and dosimetry of platinum-based anticancer agents like cisplatin, carboplatin, and oxaliplatin.[4][5][6]

## Introduction to Platinum-195 Labeling

The labeling of platinum-containing drugs is primarily achieved using two isotopes:

- $^{195}\text{Pt}$  (Stable): With a natural abundance of 33.8%, this stable isotope is the only one of platinum's naturally occurring isotopes that is NMR-active.[1][2] Its use in NMR spectroscopy allows for the direct observation of the platinum center, providing invaluable information on ligand coordination, reaction kinetics, and interactions with biological macromolecules.[2][7]

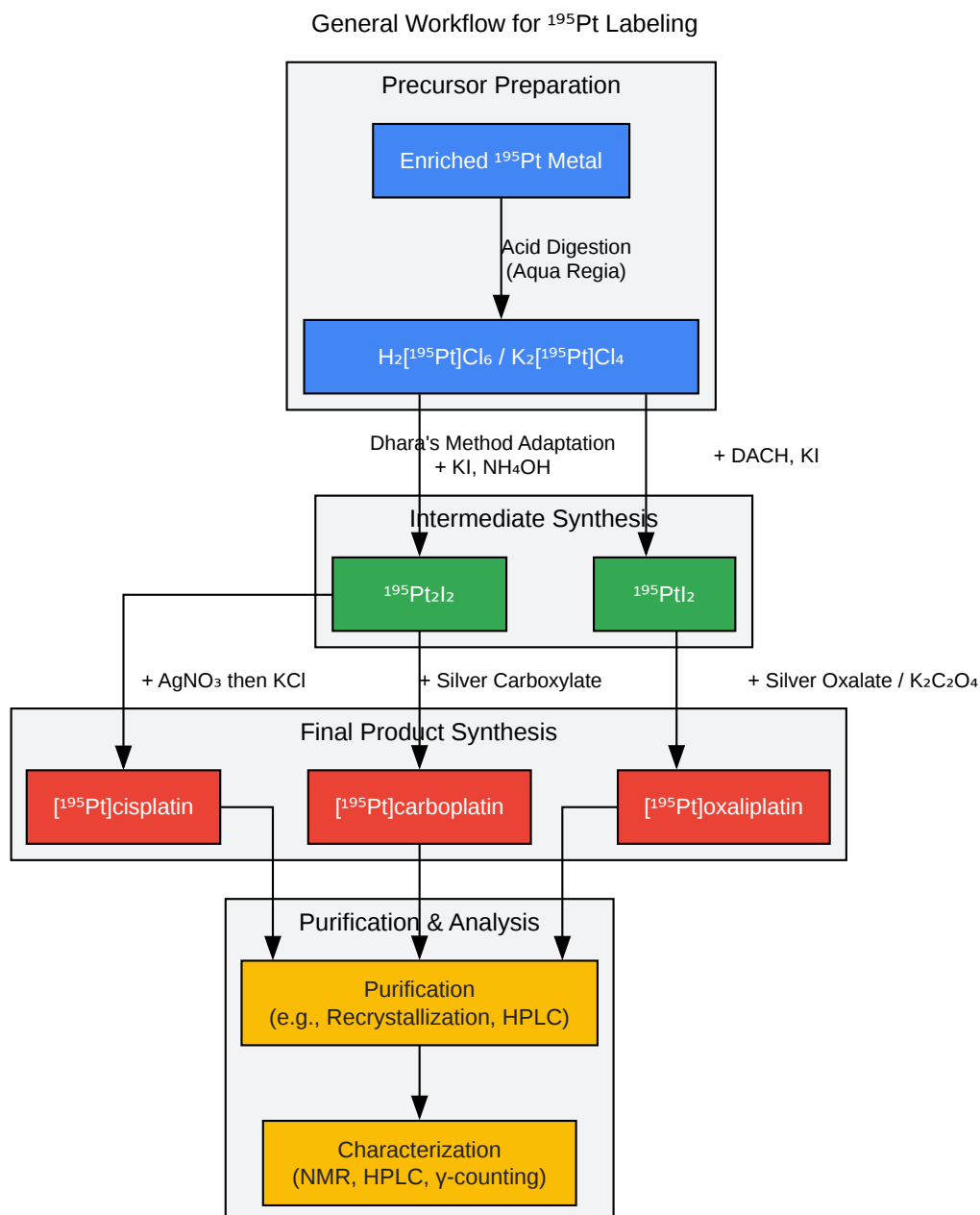
The very wide chemical shift range of  $^{195}\text{Pt}$  NMR makes it highly sensitive to subtle changes in the electronic environment of the platinum atom.<sup>[7][8]</sup>

- $^{195\text{m}}\text{Pt}$  (Radioactive Isomer): This metastable isomer has a physical half-life of 4.02 days and decays to the stable  $^{195}\text{Pt}$ .<sup>[3]</sup> Its decay characteristics are suitable for gamma imaging, allowing for the visualization and quantification of a drug's distribution in vivo.<sup>[3]</sup> A key advantage of using  $^{195\text{m}}\text{Pt}$  is that the resulting labeled compound maintains the exact chemical structure and biodistribution of its non-radioactive counterpart.<sup>[3]</sup>

These labeling techniques are instrumental in advancing our understanding of platinum-based therapeutics, from fundamental mechanistic studies to preclinical and clinical imaging.

## General Synthesis Workflow

The synthesis of  $^{195}\text{Pt}$ -labeled compounds typically starts with an enriched platinum precursor. The general workflow involves the preparation of a reactive platinum salt, followed by ligand exchange reactions to form the desired complex.



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Caption: General synthesis pathway for  $^{195}\text{Pt}$ -labeled platinum drugs.

## Experimental Protocols

### Synthesis of [ $^{195m}\text{Pt}$ ]cisplatin

This protocol is adapted from Dhara's method, which is widely used for preparing cisplatin and its radiolabeled analogues.[\[4\]](#)

Protocol:

- Preparation of [ $^{195m}\text{Pt}$ ]K<sub>2</sub>PtCl<sub>4</sub>: Start with enriched  $^{195m}\text{Pt}$  metal. Digest the metal in aqua regia (a mixture of concentrated nitric and hydrochloric acids) to form an aqueous solution of H<sub>2</sub>[ $^{195m}\text{Pt}$ ]Cl<sub>6</sub>.[\[9\]](#) This can be converted to K<sub>2</sub>[ $^{195m}\text{Pt}$ ]Cl<sub>4</sub> for subsequent steps.
- Formation of the Diiodo Intermediate:
  - To an aqueous solution of K<sub>2</sub>[ $^{195m}\text{Pt}$ ]Cl<sub>4</sub>, add an excess of potassium iodide (KI) with stirring at room temperature.[\[9\]](#)
  - Add aqueous ammonium hydroxide (NH<sub>4</sub>OH). A yellow precipitate of [ $^{195m}\text{Pt}$ ]Pt(NH<sub>3</sub>)<sub>2</sub>I<sub>2</sub> will form within minutes.[\[9\]](#)
  - Gently warm the solution to 50-60°C to ensure complete precipitation.[\[9\]](#)
  - Filter the yellow precipitate and wash it with distilled water and then ethanol.[\[9\]](#)
- Conversion to Cisplatin:
  - Suspend the [ $^{195m}\text{Pt}$ ]Pt(NH<sub>3</sub>)<sub>2</sub>I<sub>2</sub> precipitate in water.
  - Add a stoichiometric amount of silver nitrate (AgNO<sub>3</sub>) solution to precipitate silver iodide (AgI).
  - Stir the mixture in the dark to prevent photoreduction of silver salts.
  - Filter off the AgI precipitate.
  - To the filtrate containing the aquated platinum species, add potassium chloride (KCl) to form the final product, cis-diamminedichloroplatinum(II) ([ $^{195m}\text{Pt}$ ]cisplatin).

- Purification:
  - Purify the crude  $[^{195m}\text{Pt}]\text{cisplatin}$  by recrystallization from hot water containing 0.1 M HCl or 0.9% NaCl to prevent the formation of aqua or hydroxo complexes.[\[4\]](#)

## Synthesis of $[^{195m}\text{Pt}]\text{carboplatin}$

This protocol utilizes a silver salt of the appropriate carboxylate ligand to replace the chloride ligands in a cisplatin-like precursor.[\[4\]](#)[\[10\]](#)

Protocol:

- Prepare the  $[^{195m}\text{Pt}]\text{Pt}(\text{NH}_3)_2\text{I}_2$  intermediate as described in steps 1 and 2 of the  $[^{195m}\text{Pt}]\text{cisplatin}$  synthesis.
- Aquation: Suspend the  $[^{195m}\text{Pt}]\text{Pt}(\text{NH}_3)_2\text{I}_2$  in water and react with a silver salt (e.g.,  $\text{AgNO}_3$  or  $\text{Ag}_2\text{SO}_4$ ) to form the soluble diaqua intermediate,  $[^{195m}\text{Pt}][\text{Pt}(\text{NH}_3)_2(\text{OH}_2)_2]^{2+}$ .
- Ligand Exchange:
  - Prepare a solution of silver 1,1-cyclobutanedicarboxylate. This can be synthesized separately or generated in situ.[\[10\]](#)
  - Add the silver 1,1-cyclobutanedicarboxylate solution to the aquated platinum intermediate.
  - Stir the reaction mixture. The insoluble silver halide byproduct will precipitate out.
- Purification:
  - Remove the silver halide precipitate by filtration.[\[4\]](#)
  - Recover the soluble  $[^{195m}\text{Pt}]\text{carboplatin}$  from the filtrate by evaporation of the solvent.[\[4\]](#)

## Synthesis of $[^{195}\text{Pt}]\text{oxaliplatin}$

The synthesis of oxaliplatin involves the reaction of a diaminocyclohexane (DACH) platinum intermediate with an oxalate source.

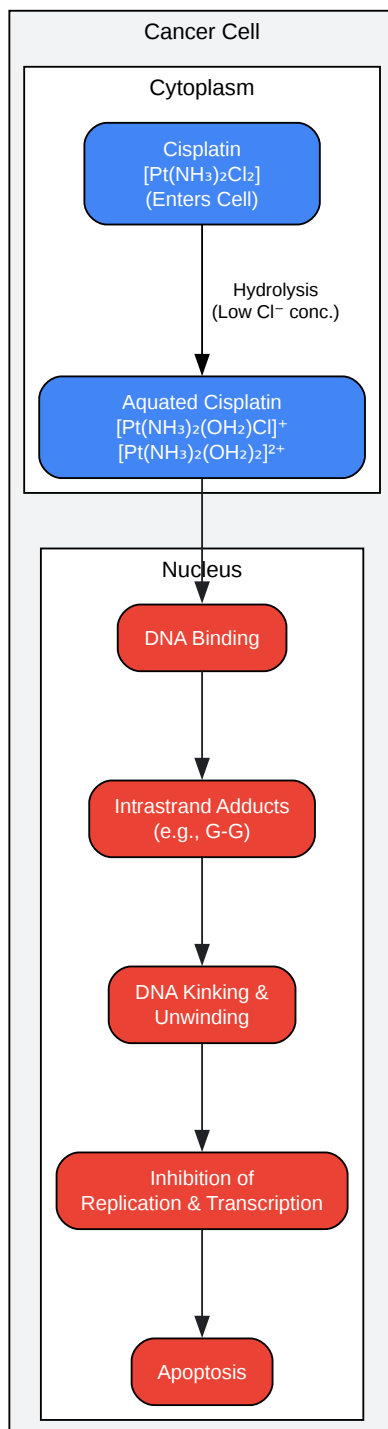
Protocol:

- Preparation of  $[^{195}\text{Pt}]\text{Pt}(\text{DACH})\text{I}_2$ :
  - Start with an aqueous solution of  $\text{K}_2[^{195}\text{Pt}]\text{Cl}_4$ .
  - Add (1R,2R)-diaminocyclohexane (DACH) to the solution.
  - Add potassium iodide (KI) to precipitate the diiodo intermediate, cis-diiodo(trans-1R,2R-diaminocyclohexane)platinum(II) ( $[^{195}\text{Pt}]\text{Pt}(\text{DACH})\text{I}_2$ ).
- Formation of Oxaliplatin:
  - Suspend the  $[^{195}\text{Pt}]\text{Pt}(\text{DACH})\text{I}_2$  in water under light-protected conditions.[\[11\]](#)
  - Add two molar equivalents of silver nitrate ( $\text{AgNO}_3$ ) and stir the reaction at 30-80°C for 4-10 hours.[\[11\]](#)
  - Filter the mixture to remove the silver iodide ( $\text{AgI}$ ) precipitate.[\[11\]](#)
  - To the filtrate, add one molar equivalent of potassium oxalate ( $\text{K}_2\text{C}_2\text{O}_4$ ) and react for 2-7 hours. A white solid of  $[^{195}\text{Pt}]\text{oxaliplatin}$  will precipitate.[\[11\]](#)
- Purification:
  - Filter the white precipitate.
  - Wash the product with deionized water and ethanol, then dry under vacuum.[\[11\]](#)

## Mechanism of Action of Platinum Drugs

Platinum-based drugs exert their cytotoxic effects primarily through interactions with nuclear DNA. The general mechanism for cisplatin is illustrated below.

## Mechanism of Action for Cisplatin

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Caption: Cellular pathway of cisplatin leading to apoptosis.

## Quantitative Data Summary

**Table 1: Synthesis Yields and Purity of  $^{195\text{m}}\text{Pt}$ -Labeled Compounds**

Compound	Overall Yield	Radiochemical Purity	Radionuclide Purity	Reference
$^{195\text{m}}\text{Pt}$ ]cisplatin	43%	99.0% (avg.)	99.6% (avg.)	[3][10]
$^{195\text{m}}\text{Pt}$ ]carboplatin	43%	High	High	[10][12]
$^{195\text{m}}\text{Pt}$ ]iproplatin	22%	High	High	[10][12]

**Table 2: Biodistribution of  $^{195\text{m}}\text{Pt}$ ]cisplatin in Humans**

This table summarizes the absorbed dose in various organs following the injection of  $^{195\text{m}}\text{Pt}$ ]cisplatin. Data is presented as the mean dose received in mGy per MBq of injected activity.

Organ	Mean Absorbed Dose (mGy/MBq)	Reference
Kidneys	$2.68 \pm 1.5$	[5]
Spleen	$1.6 \pm 0.8$	[5]
Liver	$1.45 \pm 0.38$	[5]
Effective Dose (mSv/MBq)	$0.185 \pm 0.034$	[5]

**Table 3:  $^{195}\text{Pt}$  NMR Chemical Shifts for Selected Platinum Complexes**

The reference compound is typically  $\text{Na}_2\text{PtCl}_6$ . Chemical shifts ( $\delta$ ) are highly dependent on the ligand environment.



Compound	Oxidation State	<sup>195</sup> Pt Chemical Shift (δ, ppm)	Reference
cis-[Pt(NH <sub>3</sub> ) <sub>2</sub> Cl <sub>2</sub> ] (Cisplatin)	Pt(II)	~ -2104	[4]
trans-[Pt(NH <sub>3</sub> ) <sub>2</sub> Cl <sub>2</sub> ]	Pt(II)	~ -2101	[4]
Oxaliplatin Pt(IV) Derivative	Pt(IV)	~ +887	[13]
K <sub>2</sub> PtCl <sub>4</sub>	Pt(II)	~ -1617 (in D <sub>2</sub> O)	[7]

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